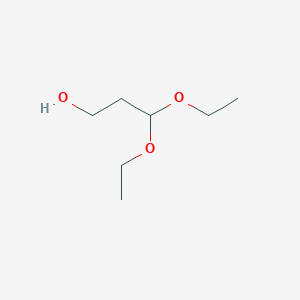

3,3-Diethoxy-1-propanol

Übersicht

Beschreibung

Vexol, known chemically as rimexolone, is a glucocorticoid steroid used primarily in ophthalmology. It is marketed as a 1% eye drop suspension and is used to treat inflammation in the eye, particularly after surgery, and conditions such as anterior uveitis, conjunctivitis, and keratitis . Rimexolone is a white, water-insoluble powder with the empirical formula C24H34O3 and a molecular weight of 370.53 .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Rimexolon umfasst mehrere Schritte, beginnend mit der grundlegenden SteroidstrukturDie Reaktionsbedingungen beinhalten typischerweise die Verwendung von starken Säuren oder Basen, organischen Lösungsmitteln und kontrollierten Temperaturen, um die korrekte Stereochemie des Endprodukts zu gewährleisten .

Industrielle Produktionsverfahren: Die industrielle Produktion von Rimexolon folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet strenge Reinigungsschritte, um die Reinheit und Wirksamkeit des Endprodukts zu gewährleisten. Techniken wie Kristallisation, Filtration und Chromatographie werden häufig im Reinigungsprozess eingesetzt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Rimexolon durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Einführung von Hydroxylgruppen an bestimmten Positionen.

Reduktion: Umwandlung von Ketongruppen in Hydroxylgruppen.

Substitution: Einführung von Methylgruppen an bestimmten Positionen.

Häufige Reagenzien und Bedingungen:

Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Methylierungsmittel wie Methyliodid oder Dimethylsulfat.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Zwischenprodukte, die zum Endprodukt, Rimexolon, führen. Jedes Zwischenprodukt wird sorgfältig überwacht, um sicherzustellen, dass die korrekte Stereochemie und die funktionellen Gruppen vorhanden sind .

Wissenschaftliche Forschungsanwendungen

Rimexolon hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung verwendet, um die Synthese und Reaktionen von Glukokortikoiden zu untersuchen.

Biologie: Wird auf seine Auswirkungen auf zelluläre Prozesse und Entzündungen untersucht.

Medizin: Wird in klinischen Studien eingesetzt, um seine Wirksamkeit bei der Behandlung verschiedener entzündlicher Augenkrankheiten zu bewerten.

Industrie: Wird bei der Entwicklung neuer ophthalmischer Formulierungen und Arzneimittelverabreichungssysteme eingesetzt

5. Wirkmechanismus

Rimexolon entfaltet seine Wirkungen, indem es als Agonist des Glukokortikoidrezeptors wirkt. Die entzündungshemmenden Wirkungen umfassen die Hemmung der Phospholipase A2, was wiederum die Biosynthese von Prostaglandinen und Leukotrienen reduziert. Diese Moleküle sind wichtige Mediatoren der Entzündung. Durch die Bindung an den Glukokortikoidrezeptor führt Rimexolon zu Veränderungen in der Genexpression, die die Lipocortine und Prostaglandine betreffen, was letztendlich die Entzündung reduziert .

Ähnliche Verbindungen:

Prednisolon: Ein weiteres Glukokortikoid, das in der Ophthalmologie eingesetzt wird.

Fluorometholon: Ein Kortikosteroid, das zur Behandlung von Entzündungen im Auge verwendet wird.

Dexamethason: Ein starkes Glukokortikoid mit ähnlichen entzündungshemmenden Eigenschaften.

Vergleich: Rimexolon ist einzigartig in seiner spezifischen Verwendung für ophthalmische Erkrankungen und seiner relativ kurzen Halbwertszeit im Vergleich zu anderen Glukokortikoiden. Es hat sich gezeigt, dass es eine ähnliche Wirksamkeit wie Prednisolonacetat bei der Reduktion uveitischer Entzündungen hat, jedoch mit einem möglicherweise geringeren Risiko, den Augeninnendruck zu erhöhen .

Wirkmechanismus

Rimexolone exerts its effects by acting as an agonist of the glucocorticoid receptor. The anti-inflammatory actions involve the inhibition of phospholipase A2, which in turn reduces the biosynthesis of prostaglandins and leukotrienes. These molecules are key mediators of inflammation. By binding to the glucocorticoid receptor, rimexolone leads to changes in genetic transcription involving the lipocortins and prostaglandins, ultimately reducing inflammation .

Vergleich Mit ähnlichen Verbindungen

Prednisolone: Another glucocorticoid used in ophthalmology.

Fluorometholone: A corticosteroid used to treat inflammation in the eye.

Dexamethasone: A potent glucocorticoid with similar anti-inflammatory properties.

Comparison: Rimexolone is unique in its specific use for ophthalmic conditions and its relatively short half-life compared to other glucocorticoids. It has been shown to have a similar efficacy to prednisolone acetate in reducing uveitic inflammation but with a potentially lower risk of increasing intraocular pressure .

Biologische Aktivität

3,3-Diethoxy-1-propanol (CAS No. 16777-87-0) is an organic compound that has garnered attention for its potential applications in various fields, including pharmaceuticals and chemical synthesis. This article provides a comprehensive overview of its biological activity, safety profile, and relevant research findings.

- Molecular Formula: C₇H₁₆O₃

- Molecular Weight: 148.20 g/mol

- Boiling Point: Approximately 90–93 °C at 14 mmHg

- Density: 0.941 g/cm³

- Appearance: Clear colorless liquid

Toxicological Profile

This compound is classified as a hazardous substance under the OSHA Hazard Communication Standard. The compound may cause skin and eye irritation and has been noted to potentially irritate the respiratory system upon inhalation. Symptoms of overexposure include headache, dizziness, tiredness, nausea, and vomiting .

Key Toxicological Effects:

- Skin Irritation: Causes skin irritation (Category 2).

- Eye Irritation: Causes serious eye irritation (Category 2).

- Respiratory Effects: May cause respiratory irritation (STOT - single exposure Category 3) .

Ecotoxicity

A comparative ecotoxicity study evaluated the impact of glycerol-derived solvents, including this compound, on various bioindicators such as Daphnia magna (water flea), Danio rerio (zebrafish), and Chlamydomonas reinhardtii (green algae). The study found that the toxicity of these solvents correlated with their lipophilicity; however, specific data on this compound's ecotoxicity was not detailed in the results .

Safety Data and Handling

The safety data sheet for this compound indicates that it should be handled with care:

- Protective Equipment: Gloves, protective clothing, and eye protection are recommended.

- Ventilation: Use in a well-ventilated area to avoid inhalation.

- Storage Conditions: Store in an inert atmosphere at temperatures between 2–8 °C .

Case Studies and Applications

Research has indicated potential applications of this compound in the synthesis of polyethylene glycol derivatives used in pharmaceuticals. A study highlighted its role as a safer intermediate in the preparation of polyethylene glycol dialdehyde derivatives with high purity and terminal activity . This suggests that while it poses certain hazards, it can be utilized effectively in controlled environments.

Table: Summary of Biological Activity and Safety Profile

| Property | Description |

|---|---|

| Skin Irritation | Causes irritation (Category 2) |

| Eye Irritation | Causes serious irritation (Category 2) |

| Respiratory Effects | May cause irritation (STOT Category 3) |

| Ecotoxicity | Impact on aquatic organisms; specific data limited |

| Recommended Protective Gear | Gloves, protective clothing, eye protection |

Eigenschaften

IUPAC Name |

3,3-diethoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O3/c1-3-9-7(5-6-8)10-4-2/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASERXEZXVIJBRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCO)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30168369 | |

| Record name | 3,3-Diethoxy-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16777-87-0 | |

| Record name | 3,3-Diethoxy-1-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016777870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Diethoxy-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-Diethoxy-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.